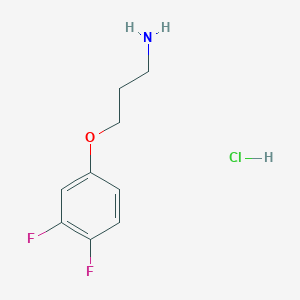

3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, D₂O) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.80–1.95 | m (2H) | CH₂ (C-2 of propane chain) |

| 2.95–3.10 | t (2H, J = 6.5 Hz) | CH₂–NH₃⁺ (C-1) |

| 3.45–3.60 | t (2H, J = 6.0 Hz) | O–CH₂ (C-3) |

| 6.65–6.85 | m (3H) | Aromatic H (C-2, C-5, C-6 of benzene) |

¹³C NMR (101 MHz, D₂O) :

| δ (ppm) | Assignment |

|---|---|

| 30.5 | C-2 (propane) |

| 38.7 | C-1 (propane, adjacent to NH₃⁺) |

| 67.2 | C-3 (propane, adjacent to O) |

| 115.3–117.8 | C–F (aromatic) |

| 148.9 | C–O (ether linkage) |

¹⁹F NMR (376 MHz, D₂O) :

Infrared (IR) Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3250–3350 (br) | N–H stretch (NH₃⁺) |

| 1600–1580 | C=C aromatic ring |

| 1245 | C–O–C ether asymmetric stretch |

| 1100–1050 | C–F stretch |

| 800–780 | C–H out-of-plane (aromatic) |

The absence of a free -NH₂ stretch (~3400 cm⁻¹) confirms protonation to -NH₃⁺Cl⁻ .

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS, positive mode) :

- m/z 187.1 : [M – HCl + H]⁺ (free base).

- m/z 144.0 : Loss of NH₃ (17 Da) from the propane chain.

- m/z 113.0 : Phenoxy fragment (C₆H₄F₂O⁺).

Key fragmentation pathways :

- Cleavage of the C–O bond: Releases the difluorophenoxy ion.

- Deamination: Elimination of NH₃ from the protonated amine.

- Retro-Diels-Alder: Breakdown of the aromatic ring system .

属性

IUPAC Name |

3-(3,4-difluorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c10-8-3-2-7(6-9(8)11)13-5-1-4-12;/h2-3,6H,1,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKJEVQJTUUIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCN)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis from Substituted Phenols

One common approach involves the reaction of suitably substituted phenols (such as 3,4-difluorophenol) with epichlorohydrin or related epoxides to form the corresponding phenoxypropyl intermediates. These intermediates are then converted into the propan-1-amine derivatives.

- Example procedure:

- The phenol is reacted with an epoxide under basic conditions to yield 3-(3,4-difluorophenoxy)propan-1-ol.

- The alcohol is then converted to the corresponding amine by substitution with ammonia or by reductive amination.

- The amine is finally converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride gas.

This method is supported by literature describing the preparation of amines with similar phenoxy substituents, where phenols are alkylated with epoxides or halohydrins followed by amination.

Microwave-Assisted One-Pot Synthesis

A notable method reported involves a one-pot multi-step synthesis using microwave irradiation:

- Step 1: Reaction of 3-(3,4-difluorophenoxy)propan-1-amine with aromatic aldehydes in 1,4-dioxane under microwave heating (150 W, 100 °C, 30 min) to form imines.

- Step 2: Treatment with anhydrous hydrogen chloride gas to convert the amine to its hydrochloride salt.

- Step 3: Addition of dicyandiamide and further microwave irradiation to afford cycloguanil analogues in low yields.

Although this method focuses on downstream cyclization products, the initial step confirms the availability and reactivity of this compound as a key intermediate.

Industrially Feasible Processes

Patents related to structurally similar compounds (e.g., atomoxetine hydrochloride) describe industrially viable processes that may be adapted for this compound:

- Use of solvents such as dimethyl sulfoxide or N-methyl-3-pyrrolidinone.

- Alkoxide intermediates reacting with fluorinated aromatic compounds at elevated temperatures (110–147 °C).

- Conversion of free base amines to hydrochloride salts by bubbling HCl gas or by crystallization from organic solvents like ethyl acetate or diethyl ether.

- Avoidance of costly reagents like propylene glycol to reduce industrial costs.

These processes emphasize mild conditions, high purity, and scalable yields, although specific details for the difluorophenoxy derivative are extrapolated from related compounds.

Reaction Data and Yields

Research Findings and Notes

- The microwave-assisted synthesis allows for rapid reaction times and can be adapted for multi-step sequences, but yields for cyclized products are low, indicating optimization is needed for scale-up.

- The phenol alkylation route is well-established and provides good yields for the intermediate alcohol, which is a versatile precursor for amination.

- Industrial processes focus on cost-effectiveness, avoiding expensive reagents and harsh conditions, favoring mild bases and solvents with good environmental profiles.

- The hydrochloride salt formation is typically achieved by direct exposure to HCl gas, ensuring high purity and crystallinity, important for pharmaceutical applications.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Phenol alkylation + amination | 3,4-Difluorophenol, epichlorohydrin, ammonia | High yield, straightforward | Requires multiple steps |

| Microwave-assisted imine route | 3-(3,4-difluorophenoxy)propan-1-amine, aldehydes, microwave | Fast, one-pot | Low yield for final products |

| Industrial solvent-based | Alkoxide intermediates, fluorinated aromatics, DMSO, KOH | Scalable, cost-effective | Requires careful solvent handling |

| Hydrochloride salt formation | HCl gas, ambient temperature | High purity, stable salt | Handling of HCl gas needed |

化学反应分析

Types of Reactions

3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenoxy derivatives.

科学研究应用

Chemistry

3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form more complex molecules. For example:

- Oxidation can lead to nitroso or nitro derivatives.

- Reduction can yield secondary or tertiary amines.

- Substitution reactions can produce substituted phenoxy derivatives.

Biology

The compound is being investigated for its potential as a biochemical probe or inhibitor. Its unique difluorophenoxy group may enhance binding affinity to biological targets, making it useful in drug discovery and development. Studies have indicated that derivatives of this compound exhibit biological activities, including antimalarial properties against Plasmodium falciparum strains .

Medicine

In medicinal chemistry, this compound is explored for therapeutic effects. Its derivatives have shown promise in treating malaria by targeting folate metabolism in the parasite. For instance, compounds derived from this structure demonstrated low nanomolar activity against both drug-sensitive and resistant strains of malaria .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties allow it to be used in various formulations where stability and solubility are critical factors.

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 3-(3,4-difluorophenoxy)propan-1-amine hydrochloride with key analogs, highlighting structural variations, molecular properties, and research applications:

Key Findings from Comparative Analysis:

Substituent Effects: Fluorine vs. Phenoxy vs. Phenyl Linkers: The phenoxy group (oxygen bridge) in the target compound may enhance conformational flexibility and hydrogen-bonding capacity compared to direct phenyl-amine bonds (e.g., ).

Stereochemical Influence :

- Enantiomers of 1-(3,4-difluorophenyl)propan-1-amine hydrochloride (CAS 1565825-89-9 (R) and 1785760-88-4 (S) ) exhibit distinct receptor-binding profiles, underscoring the importance of chiral centers in pharmacological activity.

Pharmacological Potential: Indole-containing analogs (e.g., ) show higher affinity for serotonin receptors due to aromatic stacking, whereas aliphatic derivatives (e.g., ) lack this interaction. The target compound’s combination of phenoxy and difluorophenyl groups may balance solubility (via hydrochloride) and target engagement, making it a candidate for antidepressant or anxiolytic drug development.

生物活性

3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is , with a molecular weight of approximately 221.66 g/mol. The presence of the difluorophenoxy group is significant for its biological activity.

Research indicates that this compound interacts with various biological targets:

- Orexin Receptors : It has been shown to affect orexin signaling pathways, which are crucial in regulating wakefulness and energy balance. The compound may act as an antagonist at orexin receptors OX1R and OX2R, potentially influencing sleep patterns and appetite regulation.

- Antimalarial Activity : In studies involving related compounds, derivatives exhibited significant antiplasmodial activity against Plasmodium falciparum, particularly in drug-resistant strains. This suggests that the compound may share similar properties or could be modified for enhanced efficacy against malaria .

Pharmacological Effects

The biological activity of this compound has been evaluated through various assays:

- Cytotoxicity : Compounds with structural similarities have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). These findings suggest that modifications to the phenyl ring can enhance anticancer properties while minimizing toxicity to normal cells .

- Antiparasitic Activity : In vitro studies have indicated that certain analogs of the compound exhibit low nanomolar IC50 values against drug-resistant strains of P. falciparum, highlighting their potential as new antimalarial agents .

Table 1: Biological Activity Data

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| 3-(3,4-Difluorophenoxy)propan-1-amine | Orexin Receptors | Not specified | Potential antagonist |

| Analog A | P. falciparum FCR-3 strain | 0.00266 ± 0.00056 | Highly potent |

| Analog B | MCF-7 Cancer Cells | <0.01 | Significant cytotoxicity |

Case Study: Anticancer Activity

In a study evaluating a series of compounds based on the phenylpropanamine scaffold, several derivatives showed promising results against MCF-7 cells with IC50 values significantly lower than those of standard treatments like Tamoxifen. Notably, compounds with tertiary amine side chains exhibited enhanced cytotoxic effects, suggesting a structure–activity relationship that could be explored further for drug development .

Case Study: Antimalarial Potential

A related study highlighted the synthesis of derivatives from 3-(3,4-difluorophenoxy)propan-1-amine that showed potent antimalarial activity against both sensitive and resistant strains of P. falciparum. The most effective compounds were characterized by low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index .

常见问题

Q. What are the recommended methods for synthesizing 3-(3,4-difluorophenoxy)propan-1-amine hydrochloride?

- Methodological Answer : A common approach involves reacting 3,4-difluorophenol with 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage, followed by HCl-mediated protonation to yield the hydrochloride salt. For example, describes a similar synthesis using aldehydes and amines to form triazine derivatives, highlighting the use of nucleophilic substitution for ether formation. Post-synthesis purification via recrystallization (e.g., using methanol/diethyl ether) ensures high purity . further recommends deprotection of tert-butyl carbamate intermediates using acetyl chloride in methanol, which can be adapted for amine salt preparation .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride) .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services, as emphasized in and for structurally similar amines .

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., CD₃OD solvent) resolves aromatic protons (δ 6.8–7.3 ppm) and aliphatic chain signals (δ 3.0–4.0 ppm for NH₂ and CH₂ groups), as shown in for analogous compounds .

- UPLC/MS : Reverse-phase UPLC (C18 column, 0.1% formic acid/ACN gradient) coupled with ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~218.2 Da) and purity (>98%) .

- Elemental Analysis : Validate chloride content via titration or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Use tiered assays (e.g., MIC tests for antimicrobial activity, as in ) to identify concentration-dependent effects .

- Structural Analogues : Compare activity with derivatives (e.g., trifluoromethyl vs. difluoro substituents) to isolate electronic/steric influences. demonstrates how substituent variations in S1P modulators alter efficacy .

- Mechanistic Profiling : Employ SPR or radioligand binding assays to confirm target engagement, as seen in calcimimetic studies () .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodological Answer :

- Stability-Indicating UPLC : Develop gradients to separate degradants (e.g., hydrolyzed amine or oxidized byproducts). validates this approach for cinacalcet hydrochloride, achieving >96% resolution .

- Reference Standards : Use EP/USP impurity standards (e.g., ) to calibrate retention times and quantify limits of detection (LOD < 0.05%) .

- Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to identify labile functional groups .

Q. How can the mechanism of action (MoA) of this compound be elucidated in pharmacological studies?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀ for kinases or receptors) using fluorogenic substrates, as applied in for antimicrobial triazines .

- Transcriptomics : RNA-seq or qPCR can identify downstream gene regulation (e.g., parathyroid hormone modulation in calcimimetics, per ) .

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., calcium-sensing receptors), guided by structural data from .

Q. What solvent systems optimize solubility for in vitro assays?

- Methodological Answer :

- PhysChem Prediction : Estimate logP and pKa via ACD/Labs Percepta () to prioritize solvents like DMSO (logP ~1.0) or PBS (pH 7.4) .

- Experimental Validation : Conduct shake-flask solubility tests at 25°C, monitoring via UV/Vis spectrophotometry. notes LiAlH₄ or NaBH₄ as reductants for amine stabilization in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。